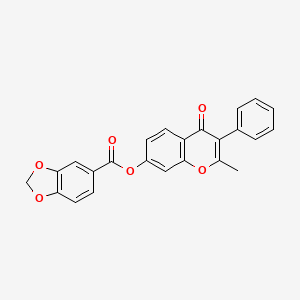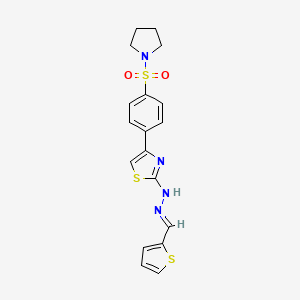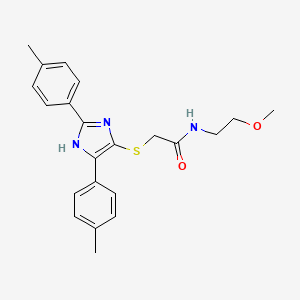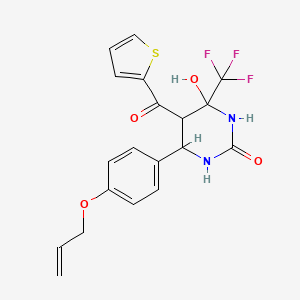![molecular formula C18H12F3N3O3 B2360309 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105227-54-0](/img/structure/B2360309.png)
4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule . The oxadiazole ring is a heterocycle, which could participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the trifluoromethyl group could potentially be replaced with other groups in a nucleophilic substitution reaction . The oxadiazole ring could potentially be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes . The presence of multiple rings could also affect the compound’s shape and rigidity, which could influence its interactions with other molecules .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Background: Organic light-emitting diodes (OLEDs) are promising display and lighting technologies due to their energy efficiency, flexibility, and wide color gamut. Host materials play a crucial role in OLED performance.
Compound Characteristics: The compound contains a 3-(trifluoromethyl)phenyl group and belongs to the diaryl-substituted anthracene derivatives family.
Applications:- Blue OLED Host Material : The synthesized compound exhibits high thermal stability and proper frontier-energy levels, making it suitable as a host material for blue OLEDs . Specifically:
Pharmacological Applications
Background: 1,3,4-Oxadiazole derivatives have attracted attention for their diverse pharmacological properties.
Compound Characteristics: The compound’s structure includes an oxadiazole ring.
Applications:- Antimicrobial Activity : Oxadiazole derivatives have been investigated for their antimicrobial properties . Further studies could explore this compound’s potential as an antibacterial or antifungal agent.
Synthetic Chemistry
Background: Efficient synthesis methods are essential for obtaining this compound.
Compound Characteristics: The compound contains a trifluoromethyl group.
Applications:- Cascade Reactions : Researchers have explored cascade processes involving the compound, such as combining Heck cross-coupling with subsequent carbon–carbon double bond hydrogenation . These methods enhance synthetic efficiency.
Propriétés
IUPAC Name |
4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)12-5-3-4-11(8-12)17-22-15(27-23-17)9-24-13-6-1-2-7-14(13)26-10-16(24)25/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYCEILDBFJRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)


![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)

![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)
![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)
![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)